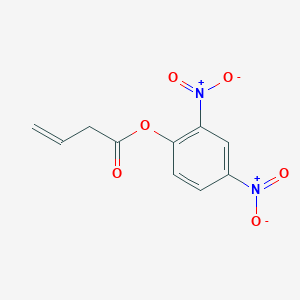
2,4-Dinitrophenyl but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl but-3-enoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a but-3-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl but-3-enoate typically involves the esterification of 2,4-dinitrophenol with but-3-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl but-3-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and but-3-enoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2,4-Diaminophenyl but-3-enoate.
Hydrolysis: 2,4-Dinitrophenol and but-3-enoic acid.
Applications De Recherche Scientifique
2,4-Dinitrophenyl but-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl but-3-enoate involves its interaction with biological molecules through its reactive nitro groups and ester linkage. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may disrupt cellular processes by modifying proteins and enzymes, leading to altered metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester linkage.
2,4-Dinitroanisole: Contains methoxy group instead of the ester linkage.
2,4-Dinitrobenzoic acid: Has a carboxylic acid group instead of the ester linkage.
Uniqueness
2,4-Dinitrophenyl but-3-enoate is unique due to its ester linkage, which imparts different reactivity and properties compared to other dinitrophenyl compounds. This makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
69817-88-5 |
|---|---|
Formule moléculaire |
C10H8N2O6 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) but-3-enoate |
InChI |
InChI=1S/C10H8N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h2,4-6H,1,3H2 |
Clé InChI |
NXBXXEWDDRBDSJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
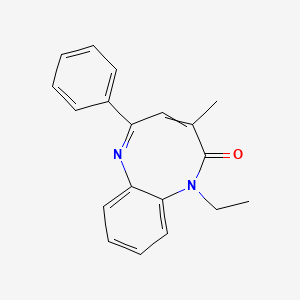
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
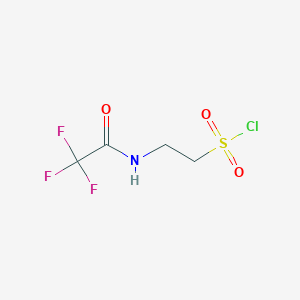
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
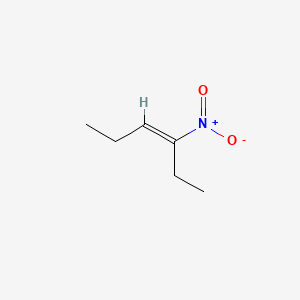
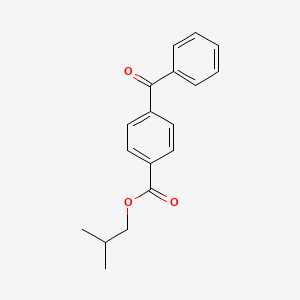
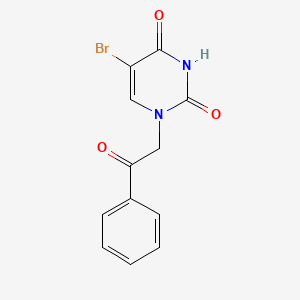
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


